molecular formula C8H15N3O B8023323 1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine

1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine

Cat. No.: B8023323
M. Wt: 169.22 g/mol
InChI Key: QNHSIWRYVQOQCE-UHFFFAOYSA-N
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Description

1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine is a pyrazole-based compound characterized by an ethyl group at position 1, an isopropoxy group at position 3, and an amine at position 4 (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity . The isopropoxy group contributes to increased lipophilicity, which may enhance membrane permeability in biological systems, while the amine group offers a site for further functionalization.

Properties

IUPAC Name

1-ethyl-3-propan-2-yloxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-4-11-5-7(9)8(10-11)12-6(2)3/h5-6H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHSIWRYVQOQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions: The ethyl and isopropoxy groups are introduced through nucleophilic substitution reactions. For instance, ethylation can be achieved using ethyl halides, while the isopropoxy group can be introduced using isopropyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring. Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, potentially exhibiting biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Chemical Biology: The compound can be used in the design and synthesis of probes or inhibitors for studying biological pathways and molecular targets.

    Material Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine depends on its specific application and the molecular targets involved. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved can vary, including inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substitutions at positions 1, 3, and 4 are prevalent in drug discovery. Below is a comparative analysis of 1-ethyl-3-isopropoxy-1H-pyrazol-4-amine with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Solubility/Stability Key Features Reference
This compound 1-Ethyl, 3-isopropoxy, 4-amine Not reported Likely lipophilic Bulky isopropoxy group; amine reactivity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1-Ethyl, 3-CF₃, 4-amine 179.14 Stable at 2–8°C Electron-withdrawing CF₃ enhances stability
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1-Methyl, 3-ethyl, 5-ethoxy, 4-amine Not reported Likely polar due to ethoxy Ethoxy improves solubility; methyl reduces steric hindrance

Key Observations:

  • Steric Considerations : The isopropoxy group in the target compound is bulkier than the trifluoromethyl or ethoxy groups in analogues, which may influence binding interactions in enzyme active sites .
  • Solubility : The ethoxy group in 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine likely increases aqueous solubility compared to the more hydrophobic isopropoxy group .

Research Findings

  • Structure-Activity Relationships (SAR) :
    • Substitution at position 3 significantly impacts bioactivity. For example, trifluoromethyl groups () enhance resistance to oxidative metabolism compared to alkoxy groups .
    • Ethyl or methyl groups at position 1 (common in all compared compounds) provide a balance between steric bulk and synthetic accessibility .
  • Thermodynamic Stability : The trifluoromethyl analogue () is reported to require cold storage (2–8°C), suggesting higher stability under controlled conditions compared to the target compound .

Biological Activity

1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for the development of new therapeutic agents.

This compound can be synthesized through a series of chemical reactions, including N-alkylation and O-alkylation of pyrazole derivatives. The synthesis typically involves:

  • N-Alkylation : The initial step involves the reaction of 1H-pyrazol-4-amine with ethyl bromide in the presence of a base.
  • O-Alkylation : The resulting intermediate undergoes O-alkylation with isopropyl bromide to yield the final product.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a pharmacophore in drug design.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels when treated with this compound, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory effects, this pyrazole derivative has also exhibited antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Its mechanism may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Models : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis markers .
  • Inflammatory Disease Models : In animal models of arthritis, administration of the compound reduced joint inflammation and swelling, correlating with decreased cytokine levels.
  • Antimicrobial Efficacy : A study demonstrated that the compound was effective against both Gram-positive and Gram-negative bacteria, with a notable MIC (Minimum Inhibitory Concentration) value indicating its potency.

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
3-Isopropoxy-pyrazoleModerateLowModerate
4-Amino-pyrazoleHighHighLow

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